molecular formula C26H33ClFN7O4 B15062329 methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

Cat. No.: B15062329
M. Wt: 562.0 g/mol
InChI Key: KYNFNBQBRPGRND-HNNXBMFYSA-N
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Description

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a complex organic compound with significant applications in medicinal chemistry and drug design. This compound features a tert-butoxycarbonyl-protected amine group, a pyrazole ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base.

    Coupling with pyrimidine: The pyrazole derivative is then coupled with a pyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final assembly: The final product is obtained by reacting the intermediate with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

    Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Coupling reactions: The compound can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Acidic conditions: For deprotection of the tert-butoxycarbonyl group.

    Basic conditions: For coupling reactions and nucleophilic substitutions.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate has several applications in scientific research:

    Medicinal chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.

    Biological studies: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-(1-((4-(3-(3-amino-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate
  • Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chlorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

Uniqueness

The uniqueness of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl-protected amine group allows for selective deprotection and further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C26H33ClFN7O4

Molecular Weight

562.0 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-fluoro-3-[4-[2-[[(2S)-2-(methoxycarbonylamino)propyl]amino]pyrimidin-4-yl]-1-propan-2-ylpyrazol-3-yl]phenyl]carbamate

InChI

InChI=1S/C26H33ClFN7O4/c1-14(2)35-13-18(19-8-9-29-23(32-19)30-12-15(3)31-24(36)38-7)22(34-35)17-10-16(27)11-20(21(17)28)33-25(37)39-26(4,5)6/h8-11,13-15H,12H2,1-7H3,(H,31,36)(H,33,37)(H,29,30,32)/t15-/m0/s1

InChI Key

KYNFNBQBRPGRND-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NC(=O)OC(C)(C)C)F)C(C)C)NC(=O)OC

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NC(=O)OC(C)(C)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Origin of Product

United States

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